PF-06465469

Catalog No.
S539186
CAS No.
1407966-77-1
M.F
C30H33N7O2
M. Wt
523.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06465469

CAS Number

1407966-77-1

Product Name

PF-06465469

IUPAC Name

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Molecular Formula

C30H33N7O2

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1

InChI Key

CGJVMKJGKFEHTL-HSZRJFAPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06465469; PF 06465469; PF06465469; PF-6465469; PF 6465469; PF6465469;

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C

The exact mass of the compound Discontinued See A191400 is 523.2696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06465469 (CAS: 1407966-77-1) is a highly potent, irreversible covalent inhibitor targeting Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). For procurement professionals and assay developers, its primary value lies in its optimized lipophilic ligand efficiency, which allows it to maintain nanomolar potency across isolated enzyme assays (IC50 = 2 nM), cellular IP1 assays (IC50 = 31 nM), and highly protein-bound human whole-blood environments (IC50 = 48 nM) [1]. By utilizing an acrylamide moiety to form a covalent bond with Cys442 in the kinase domain, PF-06465469 achieves an enzyme off-rate exceeding 24 hours [1]. This durable pharmacodynamic profile makes it a critical baseline material for laboratories requiring sustained kinase suppression in T-cell signaling, CAR-T exhaustion modeling, and lymphoma research .

Substituting PF-06465469 with generic reversible ITK inhibitors (such as BMS-509744 or ONO-7790500) or early-generation covalent analogs fundamentally alters assay reproducibility and signaling outcomes. Reversible inhibitors fail to provide the durable target engagement required for sustained T-cell suppression, often necessitating continuous dosing that complicates in vitro and in vivo models [1]. Furthermore, while many early-stage covalent analogs demonstrate high potency in purified enzyme assays, they suffer severe potency drop-offs in whole-blood or serum-rich environments due to high microsomal clearance and poor lipophilic ligand efficiency[2]. PF-06465469 was specifically engineered with a 3-methyl-4-isopropylphenyl benzamide substituent to overcome these physical property limitations, ensuring that procurement of this specific compound yields reliable, translatable data from biochemical screening to complex whole-blood assays [2].

Assay Translation and Whole-Blood Potency Retention

A critical procurement differentiator for PF-06465469 is its ability to maintain potency in protein-rich, complex biological matrices. While early covalent analogs like Analogue 42 exhibit similar enzymatic on-rates, they suffer massive efficacy losses in human whole-blood (hWB) assays, dropping to micromolar potency. In contrast, PF-06465469 translates its 2 nM enzymatic IC50 to a highly potent 48 nM IC50 in the hWB assay [1].

Evidence DimensionInhibitory Potency (IC50) in Human Whole-Blood (hWB) Assay
Target Compound DataPF-06465469: 48 nM
Comparator Or BaselineAnalogue 42 (Structural comparator): >1000 nM (Micromolar range)
Quantified Difference>20-fold superior potency retention in whole blood
ConditionsHuman whole-blood assay measuring IL-2 production following anti-CD3 stimulation

Procuring a compound that resists protein binding and maintains nanomolar potency in whole blood is essential for laboratories transitioning from biochemical assays to preclinical in vivo models.

Target Residence Time and Irreversible Binding Kinetics

For experimental designs requiring sustained kinase suppression without continuous compound exposure (e.g., washout experiments), the dissociation rate is paramount. PF-06465469 binds covalently to Cys442, resulting in an enzyme off-rate that exceeds 24 hours, classifying it as a truly irreversible inhibitor [1]. This contrasts sharply with reversible ITK inhibitors like BMS-509744, which require continuous presence to maintain target suppression.

Evidence DimensionEnzyme Dissociation Off-Rate
Target Compound DataPF-06465469: > 24 hours
Comparator Or BaselineStandard reversible ITK inhibitors (e.g., BMS-509744): Rapid dissociation (minutes to hours)
Quantified DifferenceNear-permanent target engagement for the lifecycle of the synthesized kinase
ConditionsKinetic measurement of enzyme off-rates post-binding

Irreversible binding allows researchers to perform pulse-chase and washout assays with confidence that the kinase will remain inactivated, reducing the need for constant compound redosing.

Distinct Downstream Signaling Modulation in T-Cell Lymphoma

In comparative studies of ITK inhibitors on Jurkat T-cell lines, PF-06465469 demonstrates a distinct signaling blockade profile. While highly specific reversible inhibitors like ONO-7790500 and BMS-509744 only abolish PLCγ phosphorylation, PF-06465469 (alongside Ibrutinib) uniquely inhibits the phosphorylation of both MEK1/2 and AKT[1]. This broader signaling impact is critical for researchers aiming to comprehensively suppress T-cell receptor (TCR) downstream cascades.

Evidence DimensionInhibition of MEK1/2 and AKT Phosphorylation
Target Compound DataPF-06465469: Active inhibition observed
Comparator Or BaselineONO-7790500 / BMS-509744: No inhibition observed
Quantified DifferenceQualitative expansion of downstream signaling blockade
ConditionsWestern blot analysis of lysates from Jurkat T-cells treated with 2 µM inhibitor for 24 hours

Procuring PF-06465469 is necessary for oncology researchers who require simultaneous suppression of the PLCγ, MEK1/2, and AKT pathways in T-cell lymphoma models, which narrower inhibitors fail to achieve.

Translational Whole-Blood and Serum-Rich Assays

Because PF-06465469 retains an IC50 of 48 nM in human whole blood, it is the optimal procurement choice for laboratories transitioning from isolated biochemical screens to complex, protein-rich preclinical models. It prevents the data artifacts and false negatives commonly caused by the high microsomal clearance and protein binding of earlier-generation amides[1].

Washout and Target Residence Time Studies

Driven by its >24-hour enzyme off-rate, PF-06465469 is highly suited for pulse-chase experiments and washout assays. Researchers can briefly expose cells to the compound, wash it away, and study the long-term downstream effects of irreversible ITK/BTK inactivation without the confounding variables of continuous drug presence [1].

CAR-T Cell Exhaustion and Immunomodulation Modeling

PF-06465469 is increasingly utilized in advanced immunotherapy workflows, specifically for its ability to significantly decrease CD69, PD-1, and LAG-3 expression in CAR-T cells cocultured with target cells. This makes it a critical reagent for developers engineering exhaustion-resistant T-cell therapies .

Comprehensive T-Cell Lymphoma Signaling Blockade

For oncology research targeting peripheral T-cell lymphomas (PTCL), PF-06465469 provides a distinct advantage over highly selective reversible inhibitors by simultaneously blocking PLCγ, MEK1/2, and AKT phosphorylation. It serves as a benchmark compound for evaluating synergistic effects when combined with PI3K inhibitors or doxorubicin [2].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

523.26957332 Da

Monoisotopic Mass

523.26957332 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Dates

Last modified: 08-15-2023
1: Zapf CW, Gerstenberger BS, Xing L, Limburg DC, Anderson DR, Caspers N, Han S,

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